molecular formula C16H17N3O2S B14190803 N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine CAS No. 917907-07-4

N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine

Cat. No.: B14190803
CAS No.: 917907-07-4
M. Wt: 315.4 g/mol
InChI Key: XRGXHQOQFLWTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby affecting the bacterial energy metabolism . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives such as:

This compound stands out due to its unique ethoxyethoxy substitution, which imparts specific chemical and biological properties.

Properties

CAS No.

917907-07-4

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(2-ethoxyethoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3O2S/c1-2-20-8-9-21-14-6-4-3-5-13(14)19-15-12-7-10-22-16(12)18-11-17-15/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19)

InChI Key

XRGXHQOQFLWTAL-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.